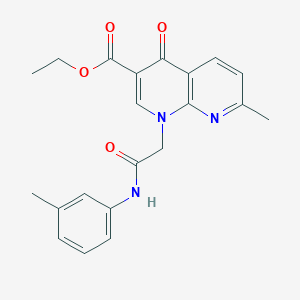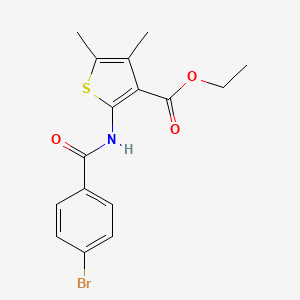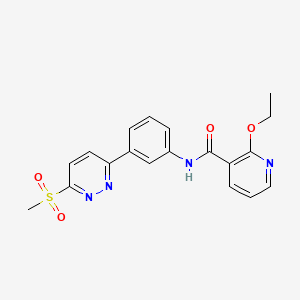
6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives has been reported in the literature . Two series of novel thirty, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . The synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is based on the THIQ scaffold . This scaffold is a common feature in many natural products and synthetic derivatives, and it has been the focus of much attention in the scientific community due to its diverse biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives have been described in the literature . The process involves the design and synthesis of novel THIQ analogues as inhibitors of HIV-1 reverse transcriptase .Scientific Research Applications
Chemical Properties and Synthesis
6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline is a derivative of anabaseine, a compound studied for its potential in various chemical syntheses. Researchers have explored its chemical properties, including its NMR spectral data and its synthesis through processes like demethylation and reduction. These studies contribute to a deeper understanding of its chemical behavior and potential applications in synthetic chemistry (Sobarzo-Sánchez et al., 2006), (Sobarzo-Sánchez et al., 2007).
Pharmaceutical Research
Significant research has been conducted on the pharmaceutical applications of this compound. It has been identified as a basic moiety in σ2 receptor ligands, providing selectivity in receptor interaction. This property is also exploited in modulators of P-glycoprotein (P-gp) efflux pump, making it a candidate for developing agents that selectively target P-gp without affecting σ2 receptors (Pati et al., 2015).
Synthesis of Alkaloids
The compound plays a role in the synthesis of various alkaloids. Controlled deprotonation and subsequent reactions have been used to create a range of alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. These synthetic routes contribute to the field of medicinal chemistry, offering new ways to produce complex organic compounds (Blank & Opatz, 2011).
Analgesic and Anti-Inflammatory Effects
The compound has been studied for its potential analgesic and anti-inflammatory effects. Researchers have explored its efficacy in models of pain and inflammation, indicating its potential for medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).
Miscellaneous Applications
Other studies have explored diverse applications, including the Meisenheimer rearrangement in heterocyclic synthesis and the use of the compound in the synthesis of anticonvulsants and other biologically active molecules. These studies demonstrate the broad utility of 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline in various fields of chemical and pharmaceutical research (Bremner et al., 1980), (Gitto et al., 2010).
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives is related to their ability to inhibit the reverse transcriptase enzyme of HIV . These compounds are part of the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are a structurally diverse group of compounds that bind to the Reverse Transcriptase (RT) enzyme of HIV .
Future Directions
The future directions for research on 6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline derivatives could involve further exploration of their potential as inhibitors of HIV-1 reverse transcriptase . Given the urgent need to discover NNRTIs that can be effective against both drug-sensitive and drug-resistant strains of HIV-1 RT, these compounds could represent a promising area of future research .
properties
IUPAC Name |
6,7-dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-14-8-11-5-7-18-16(12-4-3-6-17-10-12)13(11)9-15(14)20-2/h3-4,6,8-10,16,18H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIKWQZWQDKESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-fluoro-4-[3-(methylthio)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)
![N-(2-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960288.png)




![3-Amino-1-[(6-methoxypyridin-2-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2960297.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2960298.png)

![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)
![6-Amino-8-phenyl-2,3,4,8-tetrahydropyrido[2,1-b][1,3]thiazine-7,9-dicarbonitrile](/img/structure/B2960304.png)
